molecular formula C26H24N2O5 B2443000 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate CAS No. 326017-97-4

2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate

Cat. No. B2443000
CAS RN: 326017-97-4
M. Wt: 444.487
InChI Key: HCOWADJGLFBROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

A notable aspect of research on related compounds involves their synthesis and evaluation for biological activities, particularly anticancer properties. For instance, Nowak et al. (2014) described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, showcasing a method for creating compounds with potential anticancer activities through the Buchwald–Hartwig amination process. This process highlights the utility of morpholine derivatives in synthesizing bioactive compounds with potential therapeutic applications (Nowak et al., 2014).

Pharmacophore Modeling and Antimicrobial Activity

Ghorab et al. (2013) explored the synthesis of novel quinazolines bearing a biologically active sulfonamide moiety, leading to compounds with promising antibacterial activity. This study underlines the importance of quinazoline derivatives in developing new antimicrobial agents, with a focus on pharmacophore modeling to understand the geometry of effective antimicrobial pharmacophores (Ghorab et al., 2013).

Chemistry and Transformations

Research on the chemistry and transformations of related compounds includes the study of their potential as fluorophores and antioxidants. Aleksanyan and Hambardzumyan (2013) detailed the synthesis of new quinoline derivatives, shedding light on their applications in biochemistry and medicine for studying various biological systems, including their use as DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).

Photochemically Induced Cyclization

Pampín et al. (2003) discussed the Heck-mediated synthesis and photochemically induced cyclization of certain esters to synthesize naphtho[2,1-f]isoquinolines. This study presents a method for the total synthesis of these compounds, which are important in organic chemistry and could have implications in materials science (Pampín et al., 2003).

Antipyretic and Anti-inflammatory Activities

Research also delves into the synthesis of novel compounds with potential antipyretic and anti-inflammatory activities. Ghorab et al. (2010) investigated the reactivity of methyl-2-isothiocyanatobenzoic acid towards nitrogen nucleophiles, leading to the development of compounds that demonstrated good antipyretic and anti-inflammatory activities, highlighting the therapeutic potential of such derivatives (Ghorab et al., 2010).

properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-17-5-2-3-6-18(17)26(31)33-16-13-28-24(29)20-8-4-7-19-22(27-11-14-32-15-12-27)10-9-21(23(19)20)25(28)30/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOWADJGLFBROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.